molecular formula C10H18OS B2890868 4-(Cyclopentylsulfanyl)pentan-2-one CAS No. 1343957-86-7

4-(Cyclopentylsulfanyl)pentan-2-one

Cat. No.: B2890868
CAS No.: 1343957-86-7
M. Wt: 186.31
InChI Key: BRYQGPNTQLFIIC-UHFFFAOYSA-N
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Description

4-(Cyclopentylsulfanyl)pentan-2-one is an organic compound with the molecular formula C10H18OS It is a ketone with a cyclopentylsulfanyl group attached to the fourth carbon of the pentan-2-one chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclopentylsulfanyl)pentan-2-one typically involves the reaction of cyclopentylthiol with pentan-2-one under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclopentylsulfanyl)pentan-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The cyclopentylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Sodium hydride, various nucleophiles

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Compounds with different functional groups replacing the cyclopentylsulfanyl group

Scientific Research Applications

4-(Cyclopentylsulfanyl)pentan-2-one has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Cyclopentylsulfanyl)pentan-2-one involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Cyclohexylsulfanyl)pentan-2-one
  • 4-(Cyclopropylsulfanyl)pentan-2-one
  • 4-(Cyclobutylsulfanyl)pentan-2-one

Uniqueness

4-(Cyclopentylsulfanyl)pentan-2-one is unique due to its specific cyclopentylsulfanyl group, which imparts distinct chemical and physical properties compared to its analogs

Properties

IUPAC Name

4-cyclopentylsulfanylpentan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18OS/c1-8(11)7-9(2)12-10-5-3-4-6-10/h9-10H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRYQGPNTQLFIIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)C)SC1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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